molecular formula C35H48N4O3 B610318 PSI-112 CAS No. 1854997-77-5

PSI-112

Numéro de catalogue: B610318
Numéro CAS: 1854997-77-5
Poids moléculaire: 572.79
Clé InChI: ZGUNTZKJIWJKEH-GSZYCOFVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PSI-112 is a small-molecule inhibitor that binds to the active site of plasminogen (Plm), a key enzyme in fibrinolysis and extracellular matrix remodeling. It is structurally characterized by a tranexamic acid (TXA) moiety, which plays a critical role in its inhibitory mechanism . PSI-112 has been studied in the context of urokinase plasminogen activator (uPA) inhibition, particularly in cancer cell migration assays.

Propriétés

Numéro CAS

1854997-77-5

Formule moléculaire

C35H48N4O3

Poids moléculaire

572.79

Nom IUPAC

(1r,4S)-4-(aminomethyl)-N-((S)-1-(octylamino)-1-oxo-3-(4-(quinolin-2-ylmethoxy)phenyl)propan-2-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C35H48N4O3/c1-2-3-4-5-6-9-22-37-35(41)33(39-34(40)29-16-12-27(24-36)13-17-29)23-26-14-20-31(21-15-26)42-25-30-19-18-28-10-7-8-11-32(28)38-30/h7-8,10-11,14-15,18-21,27,29,33H,2-6,9,12-13,16-17,22-25,36H2,1H3,(H,37,41)(H,39,40)/t27-,29-,33-/m0/s1

Clé InChI

ZGUNTZKJIWJKEH-GSZYCOFVSA-N

SMILES

O=C(NCCCCCCCC)[C@H](CC1=CC=C(OCC2=CC=C(C=CC=C3)C3=N2)C=C1)NC([C@@H]4CC[C@@H](CN)CC4)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

PSI-112;  PSI112, PSI 112; 

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparison

PSI-112 shares structural similarities with tranexamic acid (TXA), a known antifibrinolytic agent. Both compounds position their TXA moieties equivalently within the Plm active site, suggesting overlapping binding mechanisms. However, PSI-112 exhibits enhanced specificity for Plm compared to TXA, which broadly inhibits plasminogen activation across multiple serine proteases .

Mechanistic Differences

  • PSI-112: Acts as a competitive inhibitor by occupying the Plm active site, preventing substrate cleavage. Its efficacy is context-dependent, showing pronounced inhibition in uPA-rich environments (e.g., cancer cells) .
  • TXA: Inhibits both Plm and uPA but lacks specificity, leading to off-target effects in non-pathological tissues. TXA’s broader mechanism limits its therapeutic utility in cancer compared to PSI-112 .

Pharmacological Profiles

The table below summarizes key pharmacological differences:

Property PSI-112 Tranexamic Acid (TXA)
Target Specificity High (Plm/uPA complex) Low (broad serine protease inhibition)
Binding Affinity Ki = 12 nM (Plm) Ki = 45 nM (Plm)
Therapeutic Use Cancer metastasis inhibition Antifibrinolytic, surgical bleeding
Cellular Model Efficacy Reduces MDA-MB-231 migration by 70% Reduces migration by 40%

Comparison with Other Plasminogen Inhibitors

EACA, like TXA, is a lysine analog with non-specific binding, whereas aprotinin (a serine protease inhibitor) targets multiple enzymes, including plasmin and kallikrein. PSI-112’s advantage lies in its targeted action, minimizing systemic side effects observed with broader inhibitors .

Research Findings and Clinical Implications

  • In Vitro Studies: PSI-112 reduced Transwell migration of MDA-MB-231 cells by 70%, outperforming TXA (40% reduction) .
  • Toxicity Profile: No adverse effects on cell viability were reported at inhibitory concentrations, suggesting a favorable safety window .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PSI-112
Reactant of Route 2
PSI-112

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.